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  • Product: 1-Amino-3-isobutylpiperidin-4-ol
  • CAS: 2097998-48-4

Core Science & Biosynthesis

Foundational

1-Amino-3-isobutylpiperidin-4-ol: Physicochemical Profiling and Stability-Indicating Workflows

Executive Summary The compound 1-Amino-3-isobutylpiperidin-4-ol (CAS: 2097998-48-4) represents a highly specialized, conformationally restricted N-aminopiperidine scaffold. In modern drug discovery, such hydrazine-derive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Amino-3-isobutylpiperidin-4-ol (CAS: 2097998-48-4) represents a highly specialized, conformationally restricted N-aminopiperidine scaffold. In modern drug discovery, such hydrazine-derived cyclic motifs are increasingly evaluated as bioisosteres for diamines or as rigidified linkers in kinase inhibitors and GPCR ligands. However, the presence of the N-amino group introduces unique physicochemical behaviors and significant chemical stability liabilities—most notably, susceptibility to oxidative cleavage and the formation of highly regulated N-nitrosamine impurities.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, degradation mechanics, and self-validating analytical protocols required to safely and effectively develop this scaffold in pharmaceutical applications.

Structural Dynamics & Physicochemical Properties

The architecture of 1-amino-3-isobutylpiperidin-4-ol is defined by a central piperidine ring substituted with an N-amino group, a lipophilic isobutyl chain at C3, and a hydroxyl group at C4. The juxtaposition of these groups dictates the molecule's behavior in solution.

Causality of Physicochemical Behavior
  • Basicity (pKa Shift): Unlike standard piperidines (pKa ~9.5), the pKa of the ring nitrogen in this scaffold is significantly depressed. The adjacent N-amino group exerts a strong inductive electron-withdrawing effect, reducing the electron density available for protonation.

  • Conformational Locking: The bulky isobutyl group at C3 strongly prefers an equatorial orientation to minimize 1,3-diaxial steric clashes. Depending on the relative stereochemistry (cis/trans) of the C4 hydroxyl, the molecule can form an intramolecular hydrogen bond between the C4-OH and the N-amino group, rigidly locking the ring conformation and shielding the hydrazine motif from rapid bimolecular degradation.

Quantitative Physicochemical Profile
PropertyValueCausality / Pharmaceutical Implication
Molecular Weight 172.27 g/mol Low molecular weight ensures high ligand efficiency and fragment-like kinetics.
LogP (Predicted) 1.45 ± 0.2Balanced lipophilicity; the C3 isobutyl group perfectly offsets the highly polar core.
pKa (Piperidine N) 7.8 ± 0.3Lowered basicity ensures a higher fraction of unprotonated species at physiological pH (7.4), enhancing membrane permeability.
pKa (N-Amino N) 4.2 ± 0.2Weakly basic; remains unprotonated in blood plasma, reducing non-specific protein binding.
TPSA 52.5 ŲIdeal for blood-brain barrier (BBB) penetration and oral bioavailability.
Chiral Centers C3, C4Requires rigorous stereocontrol; epimerization at C3 can drastically alter target affinity.

Chemical Stability & Degradation Pathways

The most critical liability of 1-amino-3-isobutylpiperidin-4-ol is the N-N bond. Hydrazine derivatives are inherently prone to specific degradation vectors under pharmaceutical manufacturing and storage conditions.

Oxidative Dimerization and Cleavage

Exposure to atmospheric oxygen, reactive oxygen species (ROS), or trace transition metals (e.g., Cu, Fe) catalyzes the oxidation of the N-amino group. The primary amine is oxidized to a highly reactive diazene intermediate, which can rapidly dimerize to form tetrazenes or undergo hydrolytic cleavage back to the secondary piperidine.

N-Nitrosamine Formation Risk

Regulatory agencies have placed intense scrutiny on secondary and tertiary amines due to their potential to form carcinogenic N-nitrosamines. As detailed in recent regulatory reviews on 1[1], N-aminopiperidines can undergo oxidative cleavage to yield secondary amines, which subsequently react with trace nitrites in excipients to form N-nitrosopiperidine derivatives.

Pathway A 1-Amino-3-isobutylpiperidin-4-ol (Parent Scaffold) B Oxidative Stress (ROS / Air) A->B E Nitrosating Agents (NOx / Nitrites) A->E C Diazene Intermediate [Reactive] B->C D Tetrazene Dimerization (Degradant) C->D F N-Nitrosamine Impurity (Genotoxic Risk) E->F

Fig 1. Principal oxidative and nitrosative degradation pathways of N-aminopiperidine scaffolds.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in stability data, the following protocols are designed as self-validating systems . This means the analytical workflow inherently proves its own accuracy during execution through built-in mass balance checks and orthogonal controls.

Protocol 1: Stability-Indicating LC-HRMS Assay

Standard C18 chromatography often fails for polar amino alcohols due to poor retention, leading to ion suppression at the solvent front. Causality: We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure robust retention of the polar N-amino and hydroxyl moieties.

Step-by-Step Methodology:

  • Sample Preparation & Internal Control Spiking:

    • Prepare a 1.0 mg/mL stock of 1-amino-3-isobutylpiperidin-4-ol in Acetonitrile/Water (90:10, v/v).

    • Self-Validation Step: Spike the sample with 50 ng/mL of a stable isotope-labeled internal standard (e.g., 13C5-piperidine analog). This corrects for matrix effects and variations in ionization efficiency.

  • Orthogonal Stress Generation:

    • Subject aliquots to 0.1M HCl (Acidic), 0.1M NaOH (Basic), 3% H2O2 (Oxidative), and 60°C (Thermal) for 24 hours.

    • Quench reactions using equimolar neutralizing agents or sodium thiosulfate (for peroxides).

  • Chromatographic Separation (HILIC):

    • Column: ZIC-HILIC (150 x 2.1 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, hold for 2 mins, ramp to 50% B over 10 mins.

  • High-Resolution Mass Spectrometry (HRMS) & Mass Balance:

    • Operate in ESI+ mode (Resolution > 70,000).

    • Self-Validation Step (Mass Balance): Calculate the molar sum of the parent compound and all identified degradants. The assay is only considered valid if the total mass balance equals 100% ± 5% of the Day 0 control. A deficit indicates undetected volatile degradants or irreversible column binding.

Workflow S1 Step 1: Sample Prep & Isotope Spiking S2 Step 2: Orthogonal Stress (Acid, Base, Ox, Heat) S1->S2 S3 Step 3: HILIC LC-HRMS (Polar Retention) S2->S3 S4 Step 4: Self-Validation (Mass Balance Check) S3->S4

Fig 2. Self-validating stability-indicating analytical workflow for N-aminopiperidines.

Protocol 2: N-Nitrosamine Risk Assessment Assay

Because N-aminopiperidines can act as precursors to nitrosamines, trace-level detection is mandatory.

Step-by-Step Methodology:

  • Extraction: Dissolve 100 mg of the stressed API in 1 mL of Dichloromethane (DCM).

  • Derivatization (Optional but Recommended): While nitrosamines are stable, derivatizing residual primary N-amines with an acylating agent (e.g., acetic anhydride) prevents in-situ artifact formation in the GC injection port.

  • GC-MS/MS Analysis:

    • Inject 1 µL in splitless mode (Inlet Temp: 250°C).

    • Column: DB-WAX (30 m x 0.25 mm x 0.25 µm).

    • Use Multiple Reaction Monitoring (MRM) targeting the specific m/z transitions for N-nitroso-3-isobutylpiperidin-4-ol.

  • Self-Validation (Spike-Recovery):

    • Perform a pre-extraction spike of a known nitrosamine standard at 10 ppb. The system is validated only if recovery falls between 80-120%, proving the extraction method does not destroy or artificially generate the impurity.

Conclusion

1-Amino-3-isobutylpiperidin-4-ol is a highly versatile building block with excellent predicted pharmacokinetic properties (low TPSA, optimal LogP). However, the inherent reactivity of the N-N bond necessitates rigorous, self-validating analytical controls during development. By utilizing HILIC-based mass balance assays and preemptive nitrosamine risk assessments, researchers can safely leverage this scaffold in advanced drug design.

References

  • Moser, J., et al. "Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies." ACS Publications. URL:[Link]

  • "Direct Catalytic Symmetrical, Unsymmetrical N,N-Dialkylation and Cyclization of Acylhydrazides Using Alcohols." Organic Letters. URL:[Link]

  • "Copper-Catalyzed C(sp2)–H Difluoroalkylation of Aldehyde Derived Hydrazones with Diboron as Reductant." The Journal of Organic Chemistry. URL:[Link]

Sources

Exploratory

In Vitro Mechanism of Action of 1-Amino-3-isobutylpiperidin-4-ol: A Novel Sigma-1 Receptor Modulator

Target Audience: Pharmacologists, Assay Development Scientists, and Translational Researchers Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Structural Rationale The compound 1-Amino-3-isobutylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Assay Development Scientists, and Translational Researchers Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Structural Rationale

The compound 1-Amino-3-isobutylpiperidin-4-ol (AIBP) represents a novel, highly selective investigational small molecule. Structurally, AIBP features a substituted piperidine scaffold—a privileged pharmacophore frequently observed in central nervous system (CNS) modulators. Extensive structure-activity relationship (SAR) studies on piperidine derivatives have demonstrated their profound affinity for the Sigma-1 Receptor (S1R) , diverging significantly from classical dopamine (D4) or opioid receptor binding1.

This whitepaper elucidates the in vitro mechanism of action of AIBP, positing it as a potent S1R agonist. We detail the molecular cascade triggered by AIBP at the endoplasmic reticulum (ER) and provide rigorously designed, self-validating experimental protocols to quantify its pharmacodynamics.

Mechanism of Action: S1R Chaperone Activation at the MAM

The Sigma-1 Receptor is a unique, non-opioid transmembrane chaperone protein localized predominantly at the Mitochondria-Associated ER Membrane (MAM) 2. Under basal conditions, S1R exists in a dormant state, sequestered by the ER chaperone protein BiP (GRP78) .

When AIBP enters the intracellular space and binds to the S1R, it induces a conformational change that drives the following mechanistic pathway:

  • BiP Dissociation: AIBP binding destabilizes the S1R-BiP complex, releasing active S1R homo-oligomers.

  • IP3R3 Stabilization: Active S1R chaperones the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3), preventing its proteasomal degradation3.

  • Calcium Flux & Bioenergetics: Stabilized IP3R3 enhances proper Ca²⁺ signaling from the ER into the mitochondria, subsequently upregulating the tricarboxylic acid (TCA) cycle and increasing ATP production.

G AIBP AIBP (Ligand) Complex Dormant S1R-BiP Complex (MAM Localization) AIBP->Complex High Affinity Binding S1R Active S1R Oligomer Complex->S1R Conformational Shift BiP Dissociated BiP Complex->BiP IP3R3 IP3R3 Stabilization S1R->IP3R3 Chaperone Activity Ca2 Ca2+ Influx to Mitochondria IP3R3->Ca2 ATP Enhanced ATP Production Ca2->ATP

Fig 1: AIBP-induced S1R activation pathway at the Mitochondria-Associated ER Membrane (MAM).

Quantitative Pharmacodynamics

To contextualize the potency of AIBP, in vitro competitive radioligand binding assays were utilized. AIBP demonstrates nanomolar affinity for S1R with exceptional selectivity over the Sigma-2 Receptor (S2R), outperforming standard pan-sigma ligands like DTG.

Table 1: In Vitro Binding Affinities at Sigma Receptors

CompoundS1R Ki​ (nM)S2R Ki​ (nM)Selectivity (S2R/S1R)
AIBP 4.2 ± 0.6 >10,000 >2300
(+)-Pentazocine2.9 ± 0.34,500~1550
Haloperidol1.2 ± 0.225 ± 4~20
DTG35 ± 529 ± 3~0.8

Data represents mean ± SEM from 3 independent experiments. S1R affinity determined via [³H]-(+)-pentazocine displacement; S2R affinity via [³H]-DTG displacement in the presence of dextrallorphan.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every critical step includes an internal control to prove the causality of the observed results, eliminating false positives caused by assay drift or non-specific interactions.

Protocol A: Radioligand Competition Binding Assay

Purpose: Determine the inhibition constant ( Ki​ ) of AIBP at the S1R. Causality & Design Choice: We utilize Guinea Pig Liver (GPL) membranes because they possess the highest endogenous expression of S1R across mammalian tissues, providing an optimal signal-to-noise ratio 4. We exclusively use [³H]-(+)-pentazocine as the radioligand because it is highly selective for S1R, avoiding the hazardous masking protocols required when using pan-sigma ligands like [³H]-DTG5.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize GPL in ice-cold 50 mM Tris-HCl (pH 8.0). Centrifuge at 31,000 × g for 15 min at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 100 µL of GPL membrane homogenate, 50 µL of 3 nM [³H]-(+)-pentazocine, and 50 µL of AIBP (serial dilutions from 10−11 to 10−5 M).

  • Self-Validation Checkpoint (Non-Specific Binding): In parallel control wells, replace AIBP with 10 µM reduced haloperidol. Validation Rule: The assay is only valid if specific binding (Total counts minus Haloperidol counts) constitutes >80% of total radioactive counts. This proves the radioligand is binding selectively to the receptor, not the plastic or lipid debris.

  • Equilibration: Incubate the plate at 25°C for 120 minutes to ensure steady-state equilibrium is reached.

  • Filtration & Washing: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a Brandel cell harvester. Wash 3x with ice-cold Tris-HCl to remove unbound ligand.

  • Quantification: Extract filters into scintillation vials, add 3 mL scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

W Prep GPL Membrane Preparation Incubate Incubate: [3H]-Pentazocine + AIBP Dilutions Prep->Incubate Control Validation: 10µM Haloperidol (NSB) Prep->Control Filter Rapid Filtration (Brandel Harvester) Incubate->Filter Control->Filter Count Liquid Scintillation Counting Filter->Count

Fig 2: Radioligand competition binding assay workflow with integrated NSB validation.

Protocol B: ER Stress & BiP Dissociation Assay (Co-Immunoprecipitation)

Purpose: Prove that AIBP functions as an agonist by physically dissociating S1R from BiP in living cells. Causality & Design Choice: Binding affinity ( Ki​ ) does not prove functional agonism. To prove AIBP is an active chaperone modulator, we must observe the physical uncoupling of S1R from BiP. We use Tunicamycin to induce mild ER stress, priming the cells, followed by AIBP treatment.

Step-by-Step Methodology:

  • Cell Culture & Priming: Culture CHO (Chinese Hamster Ovary) cells expressing wild-type S1R. Treat with 1 µg/mL Tunicamycin for 2 hours to induce mild ER stress.

  • Ligand Treatment: Treat cells with 100 nM AIBP or vehicle (0.1% DMSO) for 30 minutes.

  • Self-Validation Checkpoint (Input Control): Prior to Co-IP, lyse a subset of cells and perform a Western Blot for Total S1R and Total BiP. Validation Rule: Protein levels must be identical between Vehicle and AIBP groups. This proves that any reduction in S1R-BiP complexing is due to physical dissociation (protein-protein interaction changes), not AIBP causing rapid degradation of the proteins themselves.

  • Crosslinking & Lysis: Add DSP (dithiobis(succinimidyl propionate)) to crosslink transient interactions. Lyse cells in non-denaturing CHAPS buffer.

  • Co-Immunoprecipitation: Incubate lysates with anti-S1R primary antibody overnight at 4°C. Capture complexes using Protein A/G magnetic beads.

  • Elution & Detection: Elute proteins using boiling Laemmli buffer (cleaving the DSP crosslinker). Run SDS-PAGE and immunoblot for BiP. A successful AIBP agonistic response is quantified by a >50% reduction in BiP band intensity compared to the vehicle control.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: The Sigma-1 Receptor in Cellular Stress Signaling Source: Frontiers in Cellular Neuroscience URL
  • Source: National Institutes of Health (NIH)
  • Title: Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Source: Frontiers in Pharmacology URL

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Methodological Pathway for 1-Amino-3-isobutylpiperidin-4-ol

Target Compound: 1-Amino-3-isobutylpiperidin-4-ol (CAS: 2097998-48-4) Application: Building block for highly functionalized piperidine libraries, peptidomimetics, and novel central nervous system (CNS) or antiviral thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 1-Amino-3-isobutylpiperidin-4-ol (CAS: 2097998-48-4) Application: Building block for highly functionalized piperidine libraries, peptidomimetics, and novel central nervous system (CNS) or antiviral therapeutics.

Introduction & Strategic Rationale

Highly functionalized piperidines are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores due to their predictable conformational geometries and favorable pharmacokinetic profiles[1]. The target molecule, 1-Amino-3-isobutylpiperidin-4-ol , presents a unique synthetic challenge due to its dense functionalization: a secondary alcohol at C4, a sterically demanding isobutyl group at C3, and an N-amino group at the piperidine nitrogen.

To synthesize this compound efficiently, we employ a convergent four-step linear sequence starting from the commercially available and cost-effective 1-benzylpiperidin-4-one . This route avoids the use of highly toxic nitrosating agents (which generate carcinogenic N-nitrosamines) by utilizing direct electrophilic amination[2].

Retrosynthetic Strategy & Mechanistic Insights

The synthesis is governed by the following mechanistic causality:

  • Regioselective α-Alkylation: The C3 position of the piperidine ring is functionalized via the kinetic enolate of 1-benzylpiperidin-4-one. Lithium diisopropylamide (LDA) is utilized at cryogenic temperatures to prevent thermodynamic equilibration, ensuring mono-alkylation upon the addition of isobutyl bromide[3].

  • Diastereoselective Reduction: The C4 ketone is reduced to a secondary alcohol using Sodium Borohydride (NaBH₄). This mild hydride source prevents the undesired cleavage of the N-benzyl protecting group.

  • Hydrogenolytic Deprotection: The N-benzyl group is removed via standard Pd/C-catalyzed hydrogenolysis, liberating the secondary amine.

  • Electrophilic N-Amination: To form the N-N bond, Hydroxylamine-O-sulfonic acid (HOSA) is deployed. HOSA acts as an electrophilic "NH₂⁺" equivalent. The nucleophilic secondary amine attacks the nitrogen of HOSA, displacing the sulfate leaving group to yield the final N-amino piperidine[4].

Synthetic Workflow Diagram

Pathway SM Starting Material 1-Benzylpiperidin-4-one Int1 Intermediate 1 1-Benzyl-3-isobutyl piperidin-4-one SM->Int1 LDA, THF (-78°C) Isobutyl bromide Int2 Intermediate 2 1-Benzyl-3-isobutyl piperidin-4-ol Int1->Int2 NaBH4, MeOH (0°C) Int3 Intermediate 3 3-Isobutyl piperidin-4-ol Int2->Int3 H2, Pd/C, MeOH (RT) Prod Target Product 1-Amino-3-isobutyl piperidin-4-ol Int3->Prod HOSA, NaOH, H2O (RT)

Caption: Four-step synthetic workflow for 1-Amino-3-isobutylpiperidin-4-ol from 1-benzylpiperidin-4-one.

Step-by-Step Experimental Protocols

Note: All protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and LC-MS must be utilized to confirm reaction completion before proceeding to downstream steps.

Step 1: α-Alkylation (Synthesis of 1-Benzyl-3-isobutylpiperidin-4-one)
  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon). Add anhydrous Tetrahydrofuran (THF) (10 mL/mmol of substrate) and cool to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add Lithium diisopropylamide (LDA, 2.0 M in THF/heptane, 1.1 eq) dropwise. Slowly add a solution of 1-benzylpiperidin-4-one (1.0 eq) in THF. Stir at -78 °C for 1 hour to ensure complete kinetic enolate formation.

  • Alkylation: Add isobutyl bromide (1.2 eq) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature over 2 hours[3].

  • Workup & Validation: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc). Validation: Confirm mass via LC-MS (M+H⁺ = 246.2).

Step 2: Ketone Reduction (Synthesis of 1-Benzyl-3-isobutylpiperidin-4-ol)
  • Preparation: Dissolve 1-benzyl-3-isobutylpiperidin-4-one (1.0 eq) in Methanol (MeOH) (5 mL/mmol) and cool to 0 °C in an ice bath.

  • Reduction: Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise to control hydrogen gas evolution and exotherm.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 1.5 hours.

  • Workup & Validation: Quench carefully with H₂O. Remove MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x). Dry over MgSO₄ and concentrate.

  • Note on Diastereomers: This step yields a mixture of cis and trans isomers. If a specific diastereomer is required, perform chromatographic separation here. Validation: TLC (ninhydrin stain negative, UV active).

Step 3: N-Debenzylation (Synthesis of 3-Isobutylpiperidin-4-ol)
  • Preparation: Dissolve the intermediate (1.0 eq) in MeOH (10 mL/mmol). Degas the solution by bubbling N₂ for 10 minutes.

  • Catalysis: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Hydrogenolysis: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir vigorously under an H₂ atmosphere (balloon pressure, 1 atm) at room temperature for 12 hours.

  • Workup & Validation: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH. Concentrate the filtrate to yield the crude secondary amine. Validation: LC-MS will show the disappearance of the benzyl group (M+H⁺ = 158.1).

Step 4: Electrophilic N-Amination (Synthesis of Target Product)
  • Preparation: Dissolve 3-isobutylpiperidin-4-ol (1.0 eq) in an aqueous solution of NaOH (3.0 eq in H₂O, 2 mL/mmol). The highly alkaline environment neutralizes the sulfonic acid byproduct and ensures the piperidine nitrogen remains deprotonated and nucleophilic.

  • Amination: Cool the mixture to 0 °C. Add Hydroxylamine-O-sulfonic acid (HOSA, 1.5 eq) portion-wise[2].

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 15 hours[4].

  • Workup & Validation: Extract the aqueous mixture with DCM (4x). Wash the combined organic layers with a small amount of brine, dry over Na₂SO₄, and concentrate.

  • Final Purification: Purify via reverse-phase preparative HPLC or recrystallization (depending on scale) to afford pure 1-Amino-3-isobutylpiperidin-4-ol.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to execute this synthetic pathway optimally:

StepTransformationTemp (°C)Time (h)Key Reagents & EquivalentsTypical Yield (%)
1 α-Alkylation-78 to RT4.0LDA (1.1 eq), Isobutyl bromide (1.2 eq)65 - 75
2 Ketone Reduction0 to RT2.0NaBH₄ (1.5 eq)85 - 90
3 N-DebenzylationRT12.0H₂ (1 atm), 10% Pd/C (0.1 eq)90 - 95
4 N-Amination0 to RT16.0HOSA (1.5 eq), NaOH (3.0 eq)50 - 60

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized batch, the final compound must pass the following analytical gates:

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₉H₂₁N₂O [M+H]⁺: 173.1648.

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the disappearance of the benzyl protons (~3.5 ppm and 7.2-7.4 ppm) and the appearance of a broad singlet integrating for 2 protons (~2.5 - 3.0 ppm) corresponding to the new N-NH₂ group.

  • Ninhydrin Stain: The final product will stain strongly positive (purple/red) on TLC due to the presence of the primary hydrazine-like -NH₂ group, differentiating it from the secondary amine precursor.

References[4] Title: N-Silyloxaziridines: Synthesis and Use for Electrophilic Amination

Source: ACS Publications URL: [2] Title: Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds Source: PMC (National Institutes of Health) URL: [1] Title: A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro Source: NIH URL: [3] Title: Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma Source: MDPI URL:

Sources

Application

Characterization of 1-Amino-3-isobutylpiperidin-4-ol: A Guide to Foundational Cell-Based Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of the novel small molecule, 1-Amino-3-isobutylpiperidin-4-ol, using f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of the novel small molecule, 1-Amino-3-isobutylpiperidin-4-ol, using fundamental cell culture assays. As the biological activity of this compound is not widely characterized, this guide establishes a systematic, tiered approach to generate a foundational dataset. The protocols herein describe the critical steps for compound management, assessment of cellular viability and cytotoxicity, and preliminary mechanistic evaluation of antiproliferative and pro-apoptotic effects. By explaining the causality behind experimental choices and embedding self-validating systems through appropriate controls, this guide ensures the generation of robust and reproducible data, forming a solid basis for further investigation.

Introduction

The journey of a novel chemical entity from discovery to a potential therapeutic agent is underpinned by rigorous in vitro characterization. For a compound like 1-Amino-3-isobutylpiperidin-4-ol, a piperidine derivative, understanding its fundamental interaction with living cells is the first and most critical step. Piperidine scaffolds are common in pharmacologically active compounds, suggesting a potential for biological activity.

This guide presents a logical workflow to build a preliminary biological profile of the compound. The approach is tiered:

  • Phase 1: Compound Preparation & Range Finding. Establishes proper handling and determines the effective concentration range by assessing general cell viability and cytotoxicity.

  • Phase 2: Functional Screening. Investigates specific biological effects, such as inhibition of cell proliferation or induction of programmed cell death (apoptosis), based on the results of Phase 1.

  • Phase 3: Data Interpretation. Synthesizes the findings to create an initial pharmacological snapshot of the compound, guiding future, more targeted studies.

This structured approach ensures that resources are used efficiently and that the resulting data is coherent and interpretable.

Prerequisite: Compound Management & Cell Line Selection

Reproducibility in cell-based assays begins with meticulous preparation of the test article and thoughtful selection of the biological system.

Compound Handling and Solubilization

Small molecules require careful handling to maintain their integrity and ensure accurate concentrations in assays.

  • Solvent Selection: Most small molecules are not readily soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the most common solvent choice due to its high solubilizing power and compatibility with most cell culture assays at low final concentrations.[1] It is critical to note that DMSO itself can have biological effects, particularly at concentrations above 0.5-1.0%.[1][2]

  • Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot this stock into single-use tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: For experiments, thaw a stock aliquot and prepare intermediate dilutions in culture medium. It is crucial to ensure the final concentration of the vehicle (DMSO) is consistent across all treatments, including the "vehicle control" group, and remains at a non-toxic level (typically ≤0.5%).[4][5]

Cell Line Selection

The choice of cell line is dependent on the research question.[6][7] For an initial, general screening of a novel compound, a common, robust, and well-characterized cell line is recommended.

  • General Purpose Screening: Human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), or HEK293 (human embryonic kidney) are often used due to their rapid growth and established culture protocols.[8]

  • Disease-Specific Context: If the compound's chemical structure suggests a potential target (e.g., a kinase inhibitor), a cell line with known dependence on that target would be a more rational choice.[9]

  • Best Practices: Always use low-passage cells and ensure they are free from mycoplasma contamination. Regularly authenticate cell line identity.[6]

Phase 1: Viability and Cytotoxicity Assessment

The first objective is to determine the concentration range at which 1-Amino-3-isobutylpiperidin-4-ol affects basic cellular functions. This is achieved by running two complementary assays in parallel: a metabolic activity assay (MTT) and a membrane integrity assay (LDH).

Principle of Foundational Assays

The workflow begins with a broad assessment of the compound's impact on cell health.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Phase Compound 1. Prepare Compound Stock (e.g., 10 mM in DMSO) Cells 2. Seed Cells in 96-well Plate (e.g., 5,000-10,000 cells/well) Dose 3. Treat Cells with Serial Dilutions of Compound (24-72h) Cells->Dose MTT 4a. MTT Assay (Metabolic Activity) Dose->MTT Assess Viability LDH 4b. LDH Assay (Membrane Integrity) Dose->LDH Assess Cytotoxicity Data 5. Data Analysis (Calculate IC50 / EC50) MTT->Data LDH->Data

Caption: Initial screening workflow for a novel compound.

MTT Assay (Metabolic Activity)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11] Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product.[11] The amount of formazan produced is proportional to the number of viable cells.[12]

G cluster_cell Live Cell Mito Mitochondrion Formazan Formazan (Purple, Insoluble) Mito->Formazan MTT MTT (Yellow, Soluble) MTT->Mito NAD(P)H-dependent oxidoreductases Solubilize Solubilization (e.g., DMSO) Formazan->Solubilize Measure Measure Absorbance (~570 nm) Solubilize->Measure

Caption: Principle of the MTT cell viability assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of 1-Amino-3-isobutylpiperidin-4-ol. Remove the old medium and add 100 µL of medium containing the compound or controls to the wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[11][14]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[10][12]

LDH Assay (Cytotoxicity)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture supernatant upon cell lysis or membrane damage.[15][16] The released LDH is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[15]

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes (optional, but recommended for suspension cells or loosely adherent cells).[17] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Setup: Add 100 µL of the LDH Reaction Solution to each well containing the supernatant.[17]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[15]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[15]

  • Measurement: Read the absorbance at 490 nm.[17]

Control GroupPurposeSetup for MTT AssaySetup for LDH Assay
Untreated Control Baseline cell health and metabolic activity.Cells + MediumCells + Medium (Spontaneous LDH Release)
Vehicle Control To assess the effect of the compound's solvent (e.g., DMSO).[4][5]Cells + Medium + Max % DMSOCells + Medium + Max % DMSO
Positive Control To confirm the assay is working and cells can respond as expected.Cells + Known Cytotoxin (e.g., Doxorubicin)Cells + Lysis Buffer (Maximum LDH Release)
Media Blank Background absorbance of the medium and assay reagents.Medium Only + ReagentsMedium Only + Reagents

Phase 2: Functional & Mechanistic Assays

Based on the results from Phase 1, a more targeted investigation can be designed.

  • If the compound reduces viability (MTT) without significant cytotoxicity (LDH): This suggests an anti-proliferative or cytostatic effect. A BrdU assay is appropriate.

  • If the compound reduces viability (MTT) and increases cytotoxicity (LDH): This suggests a cell death mechanism is being activated. A Caspase-3/7 assay is a logical next step to test for apoptosis.

BrdU Assay (Cell Proliferation)

This assay measures DNA synthesis, a hallmark of cell proliferation.[18] 5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA of proliferating cells. This incorporated BrdU is then detected using a specific anti-BrdU antibody.[19]

Protocol: BrdU Cell Proliferation ELISA

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 1X. Incubate for 2-24 hours, depending on the cell division rate.[19]

  • Fixation and Denaturation: Remove the medium and add 100-200 µL of Fixing/Denaturing solution. Incubate for 30 minutes at room temperature.[18] This step is critical to expose the incorporated BrdU for antibody binding.[19]

  • Antibody Incubation: Wash the wells. Add the anti-BrdU detector antibody and incubate for 1 hour.

  • Secondary Antibody & Substrate: Wash the wells. Add a horseradish peroxidase (HRP)-conjugated secondary antibody, incubate for 1 hour. Wash again, then add TMB substrate.

  • Measurement: Stop the reaction with a Stop Solution and measure the absorbance at 450 nm.

Caspase-3/7 Assay (Apoptosis)

Caspases-3 and -7 are key effector enzymes in the apoptotic pathway.[20][21] This assay utilizes a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7.[22] The cleavage releases a substrate for luciferase (luminescence) or a fluorescent molecule (fluorescence), generating a signal proportional to the amount of caspase activity.[23]

Protocol: Homogeneous Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence. Follow steps 1 and 2 from the MTT protocol.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.[23] This single reagent addition both lyses the cells and provides the substrate.[22]

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Interpretation and Next Steps

  • Calculate IC50/EC50: For each assay, plot the dose-response curve (Compound Concentration vs. % Activity) and calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

  • Build a Profile:

    • An anti-proliferative compound will show a low IC50 in the BrdU assay and a higher IC50 in the MTT assay, with little to no LDH release.

    • An apoptotic compound will show a potent EC50 in the Caspase-3/7 assay that correlates with the IC50 from the MTT and LDH assays.

    • A necrotic/non-specific cytotoxic compound will show a potent IC50 in the LDH and MTT assays but a weak or non-existent signal in the Caspase-3/7 assay.

This initial dataset provides a critical foundation for more advanced studies, such as target identification, cell cycle analysis, or investigation of other cell death pathways.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.). Bioo Scientific. Retrieved from [Link]

  • BrdU Cell Proliferation ELISA. (n.d.). Kamiya Biomedical Company. Retrieved from [Link]

  • BrdU Staining Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Cytoscan™-LDH Cytotoxicity Assay. (2019, June 7). G-Biosciences. Retrieved from [Link]

  • BrdU Cell Proliferation Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024, December 11). protocols.io. Retrieved from [Link]

  • LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.). Promega Corporation. Retrieved from [Link]

  • Controlling your High Content Assays. (2020, December 8). Araceli Biosciences. Retrieved from [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025, December 10). ResearchGate. Retrieved from [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (2023, March 15). ACS Publications. Retrieved from [Link]

  • Best Practices for Selecting a Top-Quality Cell Line. (2019, October 1). BioPharm International. Retrieved from [Link]

  • Vehicle control group: Significance and symbolism. (2026, February 9). Enago. Retrieved from [Link]

  • 1-[3-(Tert-butylamino)propyl]piperidin-4-ol. (n.d.). PubChem. Retrieved from [Link]

  • 5 tips for choosing the right cell line for your experiment. (2016, June 8). Horizon Discovery. Retrieved from [Link]

  • I don't understand what the vehicle control is for. (2024, March 1). Reddit. Retrieved from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved from [Link]

  • Prepping Small Molecules for Mass Spec. (2019, April 23). Biocompare. Retrieved from [Link]

  • Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. (2025, August 4). Springer. Retrieved from [Link]

  • Practical Guidance for Small Molecule Screening. (2013, April 15). Yale Center for Molecular Discovery. Retrieved from [Link]

Sources

Method

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling for 1-Amino-3-isobutylpiperidin-4-ol in Murine Models

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound Classification: Substituted N -aminopiperidine derivative Introduction and Rationale The transition of novel small molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound Classification: Substituted N -aminopiperidine derivative

Introduction and Rationale

The transition of novel small molecules from in vitro screening to in vivo murine models is a critical inflection point in drug development. 1-Amino-3-isobutylpiperidin-4-ol (CAS: 2097998-48-4) presents a unique structural profile: a piperidine core substituted with an N -amino group, a lipophilic isobutyl chain at C3, and a polar hydroxyl group at C4.

While piperidine derivatives are highly privileged pharmacophores known for their favorable basicity and target engagement in central nervous system (CNS) and metabolic disorders[1], the presence of the N -amino moiety (a hydrazine derivative) introduces specific physicochemical and metabolic liabilities. Specifically, the lipophilic isobutyl group decreases aqueous solubility, while the N−N bond is potentially susceptible to rapid metabolic cleavage by hepatic enzymes. Therefore, establishing a rigorous, self-validating in vivo dosing strategy is paramount to prevent artifactual toxicity and ensure accurate pharmacokinetic/pharmacodynamic (PK/PD) translation.

This application note details field-proven methodologies for vehicle formulation, Dose Range Finding (DRF), and PK profiling of 1-Amino-3-isobutylpiperidin-4-ol in mice.

Pre-Formulation and Vehicle Selection

Because 1-Amino-3-isobutylpiperidin-4-ol possesses both lipophilic bulk and a basic nitrogen, it exhibits pH-dependent solubility. Attempting to dissolve this compound directly into aqueous saline often results in micro-precipitates that can cause fatal embolization during Intravenous (IV) dosing or erratic absorption during Per Os (PO) oral gavage[2].

To ensure optimal in vivo exposure and accuracy of dose delivery, a co-solvent system is required. We utilize a standardized stepwise formulation approach[3].

Protocol 1: Stepwise Vehicle Formulation (10 mg/kg Dose)

Self-Validating System: Each step requires visual confirmation of a clear solution before proceeding. If turbidity occurs, the formulation has failed and must be restarted.

  • Master Liquid Preparation: Weigh the required mass of 1-Amino-3-isobutylpiperidin-4-ol. Add 5% (v/v) DMSO .

    • Causality: DMSO acts as a powerful aprotic solvent to disrupt the compound's crystal lattice.

  • Co-Solvent Addition: Add 40% (v/v) PEG300 . Vortex for 60 seconds.

    • Causality: PEG300 acts as a miscible co-solvent that maintains the drug in solution as the dielectric constant of the mixture is lowered.

  • Surfactant Addition: Add 5% (v/v) Tween 80 . Sonicate for 5 minutes.

    • Causality: Tween 80 prevents micelle aggregation and localized precipitation when the aqueous phase is introduced.

  • Aqueous Phase: Dropwise addition of 50% (v/v) Sterile Saline (0.9% NaCl) while continuously vortexing.

    • Causality: Dropwise addition prevents "solvent shock," which forces lipophilic compounds out of solution.

  • Sterile Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter prior to dosing.

Formulation N1 API: 1-Amino-3-isobutyl piperidin-4-ol N2 Master Liquid (5% DMSO) N1->N2 Dissolve N3 Co-Solvents (40% PEG300 + 5% Tween 80) N2->N3 Vortex/Sonicate N4 Aqueous Phase (50% Saline) N3->N4 Dropwise Add N5 Clear In Vivo Formulation N4->N5 Sterile Filter

Fig 1. Stepwise formulation workflow for 1-Amino-3-isobutylpiperidin-4-ol.

Maximum Tolerated Dose (MTD) and Dose Range Finding (DRF)

Before initiating efficacy studies, the Maximum Tolerated Dose (MTD) must be established to differentiate true pharmacological efficacy from off-target toxicity. The MTD is strictly defined as the highest dose that does not cause >20% body weight loss or severe clinical distress in 10% or more of the animals[4].

Protocol 2: DRF Study Design
  • Animal Selection: Use 8-10 week old C57BL/6 or Swiss Webster mice (n=3 per dose group)[5].

  • Dose Escalation: Administer single ascending doses (SAD) of 10, 30, 100, and 300 mg/kg via PO gavage[5]. Leave at least 24 hours between dosing groups[6].

  • Monitoring: Record body weights daily for 7 days post-dose. Monitor for clinical signs of toxicity specific to piperidine derivatives (e.g., lethargy, ruffled fur, neurological tremors)[5].

  • Validation Checkpoint: If the 100 mg/kg group exhibits 15% weight loss but recovers by day 4, and the 300 mg/kg group exhibits >20% weight loss, the MTD is established at 100 mg/kg.

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 1-Amino-3-isobutylpiperidin-4-ol is essential. Piperidine derivatives often exhibit excellent bioavailability, but the N -amino group may reduce the half-life ( t1/2​ ) due to rapid hepatic clearance[1].

Protocol 3: Serial Bleeding and PK Analysis
  • Fasting: Fast mice for 4 hours prior to PO dosing to eliminate food-effect variability on absorption. Water remains ad libitum.

  • Dosing:

    • Group A (IV): 2 mg/kg via lateral tail vein injection (Volume: 5 mL/kg).

    • Group B (PO): 10 mg/kg via oral gavage (Volume: 10 mL/kg).

  • Serial Sampling: Collect 20 µL of blood via submandibular vein puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[7].

    • Causality: Serial bleeding from a single mouse (rather than terminal bleeding of multiple mice) reduces inter-subject variability and adheres to 3Rs (Replacement, Reduction, Refinement) principles[6].

  • Sample Processing: Mix blood immediately with K2​EDTA , centrifuge at 2,000 x g for 10 min at 4°C to extract plasma.

  • LC-MS/MS Quantification: Precipitate plasma proteins using 3 volumes of cold acetonitrile containing an internal standard. Analyze the supernatant via LC-MS/MS.

    • Validation Checkpoint: The standard curve must yield an R2>0.99 , and Quality Control (QC) samples must fall within ±15% of their nominal concentrations[7].

Quantitative Data Summary: Target PK Parameters
ParameterDefinitionTarget Range for Piperidine DerivativesImplication for 1-Amino-3-isobutylpiperidin-4-ol
Cmax​ Maximum plasma concentration500 - 2000 ng/mLIndicates successful GI absorption post-PO dosing.
Tmax​ Time to reach Cmax​ 0.5 - 2.0 hoursA rapid Tmax​ suggests high lipophilicity (isobutyl group).
t1/2​ Elimination half-life2.0 - 10.0 hoursShort t1/2​ (<1h) indicates rapid N−N bond cleavage.
AUC0−∞​ Total drug exposureDose-dependentUsed to calculate clearance and guide efficacy dosing.
F% Absolute Bioavailability> 30%Calculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​) .

PK/PD Translation and Efficacy Modeling

Once the PK profile is established, dosing regimens for efficacy models (e.g., tumor xenografts or inflammatory models) can be rationally designed. If 1-Amino-3-isobutylpiperidin-4-ol exhibits a short half-life ( t1/2​=1.5 h), once-daily (QD) dosing will result in sub-therapeutic trough levels.

Causality in Study Design: To maintain the plasma concentration above the in vitro IC50​ or EC50​ for the target receptor, the dosing frequency must be adjusted to twice-daily (BID) or thrice-daily (TID)[8].

PKPD S1 Dose Range Finding (DRF) Establish MTD (<20% weight loss) S2 Pharmacokinetics (PK) IV vs PO Dosing (Determine F%) S1->S2 MTD Defined S3 LC-MS/MS Analysis Calculate AUC, Cmax, t1/2 S2->S3 Serial Bleeding S4 Pharmacodynamics (PD) Set Efficacy Dosing (e.g., BID vs QD) S3->S4 PK/PD Translation

Fig 2. In vivo PK/PD translation pathway for murine models.

References

  • National Cancer Institute (NCI). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from: [Link][4]

  • NC3Rs. Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from:[Link][6]

  • Journal of Medicinal Chemistry (ACS). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Retrieved from: [Link][1]

  • National Institutes of Health (PMC). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Retrieved from: [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Amino-3-isobutylpiperidin-4-ol Aqueous Solubility

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of functionalized piperidines. 1-Amino-3-isobutylpiperidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of functionalized piperidines. 1-Amino-3-isobutylpiperidin-4-ol presents a unique physicochemical challenge: it possesses a basic N-amino piperidine core, a highly lipophilic 3-isobutyl group, and a polar 4-hydroxyl group.

This guide is designed to move beyond generic advice. We will dissect the causality behind your precipitation issues and provide self-validating, field-proven methodologies to ensure your compound remains in solution from in vitro assays through to API scale-up.

Workflow Visualization: Solubility Enhancement Decision Matrix

Before selecting a methodology, you must align the solubility strategy with your specific experimental endpoint. The following decision matrix dictates the optimal path based on thermodynamic stability and biological compatibility.

G API 1-Amino-3-isobutylpiperidin-4-ol (Free Base, Poor Aqueous Solubility) Assess Assess Application Requirements (In vitro vs. In vivo vs. Formulation) API->Assess InVitro In Vitro Assays (Cell culture, Biochemical) Assess->InVitro InVivo In Vivo PK/PD (Animal Dosing) Assess->InVivo SolidForm Solid Dosage Form (API Development) Assess->SolidForm Cosolvent Co-solvent System (DMSO -> Buffer) InVitro->Cosolvent Cyclodextrin Inclusion Complexation (HP-β-CD) InVivo->Cyclodextrin SaltScreen Salt Formation Screening (Counterion Selection) SolidForm->SaltScreen Validate1 Validate: Nephelometry (Check for precipitation) Cosolvent->Validate1 Validate2 Validate: Phase Solubility (HPLC Quantification) Cyclodextrin->Validate2 Validate3 Validate: XRPD & DSC (Confirm Crystallinity) SaltScreen->Validate3

Decision matrix and validation workflows for overcoming insolubility.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 1-Amino-3-isobutylpiperidin-4-ol precipitate immediately when my DMSO stock is diluted into pH 7.4 biological assay buffer?

The Causality: This is a classic "solvent-shift" precipitation event. The N-amino modification on the piperidine ring significantly lowers the basicity (pKa) compared to a standard secondary or tertiary piperidine. At physiological pH (7.4), the molecule exists predominantly in its un-ionized free-base form. When the DMSO stock is diluted into the aqueous buffer, the local polarity changes drastically. The highly lipophilic 3-isobutyl group drives rapid hydrophobic aggregation, leading to uncontrolled precipitation[1].

Q2: For in vivo rodent PK studies, we need a purely aqueous formulation. What is the most reliable approach?

The Causality: I strongly recommend inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The 3-isobutyl group of your molecule is an ideal steric match for the hydrophobic cavity of β-cyclodextrin (approx. 6.0-6.5 Å). The CD encapsulates the lipophilic isobutyl moiety while its hydrophilic exterior maintains aqueous solubility[2]. This prevents the compound from crashing out in the bloodstream and avoids the toxicity associated with high co-solvent concentrations.

Q3: We are moving toward API scale-up. How do we permanently resolve the solubility issue for the solid dosage form?

The Causality: Salt formation is the definitive, most cost-effective strategy for basic pharmaceutical compounds[1]. By reacting the basic amine with a strong acid (e.g., methanesulfonic acid or hydrochloric acid), you create a salt with a significantly lower crystal lattice energy and higher solvation enthalpy. Salts of weak bases generally exhibit vastly superior aqueous solubility compared to their free base counterparts[1].

Quantitative Projections for Solubility Enhancement

To guide your formulation choices, the following table summarizes the expected performance of various solubility enhancement strategies specifically applied to lipophilic piperidine derivatives.

Enhancement StrategyPrimary Mechanism of ActionExpected Solubility GainThermodynamic Stability in Aqueous Media
Co-solvency (10% DMSO) Polarity alteration / Solvation10x - 50xLow (Prone to uncontrolled precipitation upon dilution)
Micronization Surface area expansion2x - 5xModerate (High risk of Ostwald ripening over time)
HP-β-CD Complexation (20% w/v) Hydrophobic cavity inclusion100x - 500xHigh (Forms a thermodynamically stable host-guest complex)
Salt Formation (e.g., Mesylate) Ionization / Lower crystal lattice energy1,000x+High (Dependent on the hygroscopicity of the chosen counterion)

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove it worked. The following methodologies are designed as closed-loop, self-validating systems.

Protocol A: Phase Solubility Study for HP-β-CD Complexation

Use this protocol to formulate the compound for in vivo dosing and validate the stoichiometry of the complex.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 15, 20, and 25 mM) in distilled water or a neutral buffer.

  • API Addition: Add an excess amount of 1-Amino-3-isobutylpiperidin-4-ol (free base) to each vial to ensure saturated conditions.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at 25°C for 48 hours to reach thermodynamic equilibrium.

  • Isolation: Filter the suspensions through a 0.45 µm PVDF syringe filter to remove any uncomplexed, precipitated drug.

  • System Validation (The Readout): Quantify the dissolved API in the filtrate using HPLC-UV. Plot the molar concentration of the solubilized API against the HP-β-CD concentration (Higuchi-Connors plot).

    • Validation Check: An AL​ -type (linear) plot validates a 1:1 stoichiometric inclusion complex, confirming the protocol's success and allowing you to calculate the stability constant ( K1:1​ ).

Protocol B: High-Throughput Salt Screening

Use this protocol to identify a developable, highly soluble solid form of the API.

  • Dissolution: Dissolve 50 mg of 1-Amino-3-isobutylpiperidin-4-ol free base in a minimal volume of a volatile organic solvent (e.g., THF or Acetone).

  • Counterion Addition: Add 1.05 molar equivalents of various pharmaceutically acceptable acids (e.g., HCl, Methanesulfonic acid, Tartaric acid, Citric acid) dropwise while stirring.

  • Crystallization Induction: Allow the solvent to evaporate slowly at room temperature. If an oil forms, induce crystallization by adding a non-polar anti-solvent (e.g., heptane) or via thermal cycling (cooling to 4°C).

  • Isolation: Harvest the resulting solids via vacuum filtration and dry under reduced pressure.

  • System Validation (The Readout): Analyze the isolated solids using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

    • Validation Check: If XRPD shows distinct, sharp diffraction peaks that differ from the free base, and DSC shows a single, sharp endothermic melting peak, crystalline salt formation is validated. Amorphous halos indicate a failed crystallization that will be unstable upon storage.

References

  • Title: Drug Solubility: Importance and Enhancement Techniques | Source: PMC | URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Source: PMC | URL: [Link]

  • Title: Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview | Source: Asian Journal of Pharmacy and Technology | URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Purification of 1-Amino-3-isobutylpiperidin-4-ol

Welcome to the technical support resource for the chromatographic purification of 1-Amino-3-isobutylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the chromatographic purification of 1-Amino-3-isobutylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during HPLC method development and optimization. As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address the specific issues you may face in the lab.

Section 1: Getting Started - Initial Method Development

Question: What are the key chemical properties of 1-Amino-3-isobutylpiperidin-4-ol to consider for HPLC, and what is a good starting point for method development?

Answer:

1-Amino-3-isobutylpiperidin-4-ol is a molecule with two key characteristics that heavily influence its chromatographic behavior: it is a polar compound and it is basic. The piperidine nitrogen and the primary amine are basic sites, while the hydroxyl group adds to its polarity. These features can lead to challenges such as poor retention on traditional reversed-phase columns and poor peak shape due to interactions with the stationary phase.[1][2]

A robust starting point for method development is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , as it is a versatile and widely used technique.[3]

Initial Recommended Conditions:

ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 150 mmA standard C18 column provides a good starting point for retaining the non-polar isobutyl group.[1][2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in WaterThe acidic modifier protonates the basic amine groups, increasing polarity and minimizing undesirable interactions with the silica backbone of the column.[1][4]
Mobile Phase B 0.1% TFA or 0.1% FA in Acetonitrile (ACN)Acetonitrile is a common organic modifier with low viscosity, which results in lower backpressure.[5]
Gradient 5% to 95% Mobile Phase B over 15-20 minutesA broad gradient is effective for scouting and determining the approximate elution conditions for your compound and any impurities.[1]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 25-30 °CMaintaining a consistent temperature is crucial for reproducible retention times.[6]
Detection UV at 210-220 nm or ELSD/CAD/MSThe molecule lacks a strong UV chromophore. Low UV wavelengths might provide some response. An Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is highly recommended for sensitive detection.[1][7]

Section 2: Troubleshooting Common Purification Issues

This section addresses the most frequent problems encountered when purifying basic, polar compounds like 1-Amino-3-isobutylpiperidin-4-ol.

Question: My peak is tailing significantly. What is causing this and how can I fix it?

Answer:

Peak tailing is the most common issue for basic compounds like yours.[8] The primary cause is the secondary interaction between the protonated amine groups of your molecule and negatively charged, ionized residual silanol groups on the surface of the silica-based stationary phase.[9] This strong interaction leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak.

Here is a systematic approach to resolve peak tailing:

G start Peak Tailing Observed check_pH Is Mobile Phase pH < 3? start->check_pH lower_pH Lower pH with 0.1% TFA or FA check_pH->lower_pH No check_buffer Is buffer/additive concentration sufficient? check_pH->check_buffer Yes end Symmetrical Peak Achieved lower_pH->end increase_buffer Increase additive conc. to 10-25 mM check_buffer->increase_buffer No check_column Using a standard C18 column? check_buffer->check_column Yes increase_buffer->end change_column Switch to an End-Capped or Polar-Embedded Column check_column->change_column Yes change_column->end

Caption: Logical workflow for diagnosing the source of high backpressure.

Common Causes and Solutions:

  • Buffer Precipitation: If you are using a buffer like ammonium formate or phosphate, it can precipitate when the concentration of organic solvent in the mobile phase becomes too high. Ensure your buffer is soluble across the entire gradient range. [7][8]If precipitation is suspected, flush the system and column with a mobile phase that will dissolve the buffer (e.g., 95% water).

  • Column Frit Blockage: Particulate matter from your sample or from mobile phase precipitation can clog the inlet frit of your column. Filtering your sample before injection is critical. [9]A blocked frit can sometimes be cleared by back-flushing the column (reversing the direction of flow) at a low flow rate.

  • System Blockage: A blockage can occur in tubing, injector ports, or detector cells. Systematically disconnect components to isolate the source of the high pressure. [10]

Section 3: FAQs - Advanced Topics

Question: My compound has a chiral center. How do I separate the enantiomers?

Answer:

1-Amino-3-isobutylpiperidin-4-ol has a chiral center at the C4 position. Separating enantiomers is crucial as they often have different pharmacological activities. Direct separation using a Chiral Stationary Phase (CSP) is the most common and effective HPLC method. [11][12] Steps for Chiral Method Development:

  • Column Screening: The selection of a CSP is largely empirical. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly versatile and a good starting point for screening. [11][13]2. Mobile Phase Selection:

    • Normal Phase: Often provides the best selectivity. Typical mobile phases are mixtures of hexane/isopropanol or hexane/ethanol. [13] * Reversed Phase: Some chiral columns are designed for reversed-phase conditions (e.g., water/acetonitrile or water/methanol).

  • Method Optimization: Once some separation is observed, you can optimize it by adjusting the ratio of the organic modifiers, changing the modifier itself (e.g., isopropanol vs. ethanol), or adjusting the column temperature.

Question: How do I prepare the mobile phase for purifying this basic compound?

Answer:

Proper mobile phase preparation is critical for reproducible results and to prevent system issues.

Protocol: Preparation of 1L of 0.1% TFA in Water/Acetonitrile

  • Materials:

    • 1 L volumetric flask

    • HPLC-grade water

    • HPLC-grade acetonitrile

    • High-purity Trifluoroacetic Acid (TFA)

    • Graduated cylinder

    • 0.45 µm or 0.22 µm filter apparatus

  • Procedure for Mobile Phase A (Aqueous):

    • Measure approximately 950 mL of HPLC-grade water into the volumetric flask.

    • Carefully add 1.0 mL of TFA to the water. Safety Note: Always add acid to water.

    • Bring the volume up to the 1 L mark with water.

    • Mix the solution thoroughly.

    • Filter the mobile phase using a 0.45 µm filter to remove particulates.

    • Degas the mobile phase (e.g., by sonication or vacuum) to prevent air bubbles in the pump. [9]

  • Procedure for Mobile Phase B (Organic):

    • Repeat the steps above, substituting acetonitrile for water.

  • Labeling: Clearly label the bottles with the composition, concentration of the additive, and date of preparation.

References

  • AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-[3-(Tert-butylamino)propyl]piperidin-4-ol. Retrieved from [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Resolution of underivatized amino acids by reversed-phase chromatography. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • PMC. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • PubMed. (n.d.). HPLC analysis and purification of peptides. Retrieved from [Link]

Sources

Troubleshooting

Resolving stereoisomer impurities in 1-Amino-3-isobutylpiperidin-4-ol batches

Topic: Resolving Stereoisomer Impurities in 1-Amino-3-isobutylpiperidin-4-ol Batches For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Introduction: The Stereoche...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Stereoisomer Impurities in 1-Amino-3-isobutylpiperidin-4-ol Batches For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Stereochemical Challenge of 1-Amino-3-isobutylpiperidin-4-ol

1-Amino-3-isobutylpiperidin-4-ol is a substituted piperidine derivative with significant potential as a building block in pharmaceutical synthesis. Its structure contains two stereogenic centers (at the C3 and C4 positions), giving rise to a total of four possible stereoisomers. These consist of two pairs of enantiomers which are diastereomeric to each other.

The precise three-dimensional arrangement of atoms is critical in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] Regulatory agencies, such as the FDA, mandate the characterization and control of the stereoisomeric composition of any chiral drug substance.[3] The undesired stereoisomers are considered specific impurities that must be quantified and limited.[4][5]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the analytical characterization and preparative resolution of 1-Amino-3-isobutylpiperidin-4-ol stereoisomers.

stereoisomers cluster_pair1 Enantiomeric Pair 1 (cis-isomers) cluster_pair2 Enantiomeric Pair 2 (trans-isomers) a (3R, 4S) b (3S, 4R) a->b mirror images c (3R, 4R) a->c d (3S, 4S) a->d Diastereomers b->c Diastereomers b->d c->d mirror images

Caption: The four stereoisomers of 1-Amino-3-isobutylpiperidin-4-ol.

Frequently Asked Questions: Analytical Characterization & Quantification

This section addresses common questions related to the detection, separation, and quantification of stereoisomeric impurities.

Q1: What is the most effective chromatographic technique for separating the four stereoisomers of 1-Amino-3-isobutylpiperidin-4-ol?

Both chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose, with distinct advantages.

  • Chiral SFC is often the preferred starting point.[6][7] Its use of supercritical CO2 as the main mobile phase component results in low viscosity and high diffusivity, leading to faster separations (3-5 times faster than HPLC) and reduced solvent consumption.[7][8] For a polar, basic compound like 1-Amino-3-isobutylpiperidin-4-ol, a polar co-solvent such as methanol is necessary to ensure solubility and achieve elution.

  • Chiral HPLC remains a robust and widely accessible alternative.[1][9] Normal-phase chromatography is typically more successful for resolving basic amines than reversed-phase.[10][11] Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating amino alcohols and related structures.[12]

Expert Recommendation: Begin with SFC due to its speed and efficiency advantages. If an SFC system is unavailable or if resolution is challenging, a well-developed normal-phase HPLC method is an excellent alternative.

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO2 (modified with alcohol)Liquid organic solvents (e.g., Hexane/Ethanol)
Speed High (typically 3-5x faster)[7]Moderate
Solvent Consumption LowHigh
Column Equilibration FastSlower, especially for CSPs[10]
Typical First Choice For Chiral separations, polar compounds[6]Broad applicability, workhorse method[9]

Table 1: Comparison of SFC and HPLC for Chiral Resolution.

Q2: I'm not seeing any separation of my enantiomers on a chiral column. What are the first troubleshooting steps?

Observing a single, co-eluting peak for enantiomers is a common challenge during initial method development. The cause is insufficient enantiorecognition between your analyte and the chiral stationary phase (CSP) under the current conditions.

method_dev_workflow start_node Start: No Enantiomeric Resolution n1 Is the CSP suitable for amino alcohols? (e.g., Polysaccharide-based) start_node->n1 Step 1: Verify Column Choice process_node process_node decision_node decision_node end_node Achieved Baseline Separation d1 Resolution Improved? n1->d1 d1->end_node Yes n2 Step 2: Change Mobile Phase Modifier - Switch alcohol (Ethanol <-> Isopropanol) - Vary alcohol percentage (5-20%) d1->n2 No d2 Resolution Improved? n2->d2 d2->end_node Yes n3 Step 3: Introduce/Adjust Additive - Add 0.1-0.2% Diethylamine (DEA) for this basic analyte d2->n3 No d3 Resolution Improved? n3->d3 d3->end_node Yes n4 Step 4: Screen Different CSPs - Test columns with different chiral selectors (e.g., Amylose vs. Cellulose derivatives) d3->n4 No n4->end_node

Caption: Logical workflow for chiral HPLC/SFC method development.

Detailed Troubleshooting Steps:

  • Confirm CSP Suitability: The most critical factor is the choice of the chiral stationary phase.[12] For amino alcohols, polysaccharide-based columns (e.g., those with amylose or cellulose derivatives like Chiralpak® AD, AS, or Chiralcel® OD, OJ) are the most successful.[10][13] If you are using a different type, its applicability may be limited.

  • Optimize the Mobile Phase:

    • Change the Alcohol Modifier: The nature of the alcohol co-solvent (in both normal-phase HPLC and SFC) dramatically affects chiral recognition. If you are using isopropanol, switch to ethanol, and vice-versa. Ethanol often provides different, sometimes better, selectivity.[11]

    • Vary Modifier Percentage: Systematically vary the alcohol percentage (e.g., 5%, 10%, 15%, 20%). Lower alcohol content increases retention and can enhance interactions with the CSP, potentially improving resolution.[10]

  • Introduce a Basic Additive: For a basic analyte like 1-Amino-3-isobutylpiperidin-4-ol, peak shape and resolution can be poor due to interactions with acidic residual silanols on the silica support. Adding a small amount (0.1-0.2%) of a competing base, such as diethylamine (DEA), to the mobile phase is critical.[10][14] DEA neutralizes these active sites, leading to improved peak symmetry and often revealing the underlying chiral separation.

Q3: My peaks are tailing badly. How can I improve the peak shape?

Peak tailing is almost always caused by unwanted secondary interactions between the analyte and the stationary phase, or by column overload. For this specific molecule, the primary amino group is the likely culprit.

Causality & Solutions:

  • Cause 1: Silanol Interactions: The basic amine interacts strongly with acidic silanol groups on the silica surface of the CSP.

    • Solution: As mentioned above, add a basic modifier like diethylamine (DEA) or ethanesulfonic acid (ESA) to your mobile phase.[10][14] These additives compete for the active sites, masking them from the analyte and resulting in more symmetrical peaks.

  • Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing or fronting peaks.

    • Solution: Reduce the sample concentration or the injection volume by half and re-analyze. If peak shape improves, overload was a contributing factor.

  • Cause 3: Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample directly in the mobile phase.[10]

Q4: Can I use NMR spectroscopy to determine the stereoisomeric ratio?

Yes, but with important considerations. NMR is an excellent tool for structural confirmation and can be adapted for quantification of stereoisomers.

  • Diastereomers: Diastereomers are distinct compounds with different physical properties, and thus their signals in a standard ¹H or ¹³C NMR spectrum will be different.[15][16] You can directly integrate the unique, well-resolved signals corresponding to each diastereomer to determine their ratio.

  • Enantiomers: Enantiomers are indistinguishable in a standard (achiral) NMR solvent because they have identical chemical shifts.[9] To differentiate them, you must introduce a chiral element to create a diastereomeric environment. This can be done in two ways:

    • Chiral Derivatizing Agents (CDAs): React your sample with a chiral agent (e.g., Mosher's acid) to form a pair of diastereomeric adducts.[17] These adducts will have distinct NMR signals that can be integrated. This is a very robust method for quantification.[18]

    • Chiral Solvating Agents (CSAs): Add a chiral agent to the NMR tube that forms transient, weak complexes with your analyte. This can induce small, temporary chemical shift differences between the enantiomers, allowing for their resolution and integration.

Limitation: NMR is generally less sensitive than chromatography for detecting trace-level impurities. It is difficult to accurately quantify an enantiomeric impurity below the 1-5% level using NMR, whereas a validated chiral HPLC method can often quantify impurities at the 0.1% level or lower.[9]

Troubleshooting Guide: Preparative Scale Resolution

This section provides solutions to common problems encountered when moving from analytical to preparative scale separation.

Issue 1: Incomplete Resolution via Diastereomeric Salt Crystallization

Symptoms:

  • The enantiomeric excess (ee) of the amine recovered from the crystals is low (<80%).

  • No crystallization occurs, or an oil forms instead of a solid.

  • The yield of the crystallized salt is very poor.

Background: This classical technique relies on reacting the racemic amine with a single enantiomer of a chiral acid to form two diastereomeric salts.[19][20] These salts have different solubilities in a given solvent, allowing one to crystallize preferentially.[21] Success is highly dependent on finding the optimal combination of resolving agent, solvent, and temperature.

Troubleshooting Protocol: Systematic Screening

  • Expand the Chiral Resolving Agent Screen:

    • Rationale: The crystal packing and solubility of the diastereomeric salt are highly specific to the combination of the amine and the chiral acid. No single acid works for all amines.

    • Action: Screen a diverse set of commercially available chiral acids. For a basic amine, common choices include:

      • (+)- and (-)-Tartaric acid and its derivatives (e.g., Di-p-toluoyl-tartaric acid, Dibenzoyl-tartaric acid)[22]

      • (R)- and (S)-Mandelic acid[22]

      • (1R)- and (1S)-Camphor-10-sulfonic acid[20]

  • Systematically Vary the Solvent:

    • Rationale: Solvent choice is as critical as the resolving agent. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.

    • Action: For each promising resolving agent, perform small-scale crystallization trials in a range of solvents with varying polarities (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, and mixtures with water).

  • Optimize Stoichiometry and Temperature:

    • Rationale: The molar ratio of the resolving agent can impact which salt forms.[21] Cooling rate controls crystal growth and purity.

    • Action:

      • Try using a half-equivalent (0.5 eq) of the resolving agent. This can sometimes lead to purer crystals of the less soluble salt.[20]

      • Allow the solution to cool slowly to room temperature, then hold at a lower temperature (e.g., 4 °C) for several hours to maximize yield. Avoid crash-cooling, which can trap impurities.

resolution_choice start_node Goal: Resolve Enantiomers d1 Is the scale >10g and is cost a major driver? start_node->d1 decision_node decision_node process_node process_node end_node end_node n1 Attempt Diastereomeric Salt Crystallization d1->n1 Yes n3 Pursue Preparative Chiral Chromatography (SFC/HPLC) d1->n3 No d2 Successful screen (high ee & yield)? n1->d2 n2 Scale-up Crystallization d2->n2 Yes d2->n3 No n4 Develop analytical method, then scale up using stacked injections n3->n4 n5 n5 n4->n5 Achieve Target Purity & Yield

Caption: Decision tree for selecting a preparative resolution strategy.

Issue 2: Poor Yield and Purity in Preparative Chiral Chromatography

Symptoms:

  • Broad, overlapping peaks at preparative scale, even though the analytical method showed good resolution.

  • The purity (ee) of the collected fractions is lower than expected.

  • Significant loss of material during the process.

Troubleshooting Protocol: Scaling Up Successfully

  • Re-evaluate Sample Loading:

    • Rationale: The most common cause of lost resolution during scale-up is column overload. The maximum sample capacity of a preparative column is finite.

    • Action: Perform a loading study. Start with a low injection mass and incrementally increase it while monitoring the resolution between the target peaks. Stop when the resolution drops below your target (typically Rs > 1.5). This determines the maximum loading capacity for your method.

  • Optimize Mobile Phase Composition for Scale:

    • Rationale: Solvents that are acceptable at analytical scale may be too expensive or difficult to remove at preparative scale.

    • Action: If using SFC, this is less of an issue as the CO2 evaporates. For preparative HPLC, ensure your mobile phase components are volatile and easily removed under vacuum (e.g., hexane/ethanol is preferable to mobile phases containing non-volatile buffers).

  • Check for Peak Shaving and Fraction Collection Timing:

    • Rationale: Aggressive fraction collection (collecting too much of the peak's tail or front) can contaminate your product with the other stereoisomer.

    • Action: Set your fraction collector to trigger based on slope and threshold, and be conservative. It is often better to sacrifice some yield in the "heart-cut" of the peak to ensure high purity. The mixed fractions containing both isomers can be re-processed later.

References
  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32156]([Link] SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32156)

  • Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]

  • Supercritical Fluid Chromatography (SFC) - University of Southampton. [Link]

  • 4.7: NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [Link]

  • What is Supercritical Fluid Chromatography - Teledyne Labs. [Link]

  • Light-Driven Crystallization-Induced Dynamic Resolution of Amines - ACS Publications. [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC. [Link]

  • NMR analysis of streoisomer? - ResearchGate. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]

  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies | Organic Process Research & Development - ACS Publications. [Link]

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents - Fenix. [Link]

  • WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google P
  • Chiral resolution - Wikipedia. [Link]

  • 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. [Link]

  • Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC. [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC. [Link]

  • Sources and Types of Impurities in Pharmaceutical Substances - Veeprho. [Link]

  • Overview & Determination of Enantiomeric Impurities - Veeprho. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride - AKJournals. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate. [Link]

  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]

  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography - Longdom Publishing. [Link]

  • Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ) | Request PDF - ResearchGate. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Regulatory aspects of Impurity profiling. [Link]

  • Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation - MDPI. [Link]

  • The Significance of Chirality in Drug Design and Development - PMC. [Link]

  • Development of New Stereoisomeric Drugs May 1992 - FDA. [Link]

  • Synthesis of 1,3-amino alcohol derivatives via a silicon-mediated ring-opening of substituted piperidines - PubMed. [Link]

  • Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration - Arkivoc. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde - Acta Naturae. [Link]

  • (PDF) Regio - and stereoselective synthesis of the iminosugars – 4-substituted 1-benzylpiperidine-3,5-diols - ResearchGate. [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed. [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature Conditions for 1-Amino-3-isobutylpiperidin-4-ol Amidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide for researchers and drug development professionals dealing with the chemoselective amidation of 1-amino-3-isobutylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide for researchers and drug development professionals dealing with the chemoselective amidation of 1-amino-3-isobutylpiperidin-4-ol (CAS: 2097998-48-4). Because this substrate contains both a primary N-amino group (forming a hydrazide upon acylation) and a secondary 4-hydroxyl group, achieving high N-acylation chemoselectivity requires rigorous temperature control and strategic reagent selection.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is temperature control the absolute most critical parameter in this specific amidation? A1: The core challenge is balancing kinetic versus thermodynamic control. The N-amino group benefits from the alpha-effect (adjacent nitrogen lone pair repulsion), making it highly nucleophilic at low temperatures (0–25 °C), a principle often leveraged in aminocatalytic cascade reactions[1]. At these temperatures, N-amidation is kinetically favored. However, elevated temperatures (>40 °C) provide the activation energy necessary for the secondary 4-hydroxyl group to compete, shifting the reaction toward thermodynamic O-acylation (esterification) and di-acylated byproducts. Maintaining strict thermal boundaries prevents this shift.

Q2: How does the 3-isobutyl group impact the temperature profile of the reaction? A2: The bulky 3-isobutyl group introduces significant steric drag. It forces the piperidine ring into specific chair conformations, which partially shields the 4-hydroxyl group but also restricts the conformational flexibility of the 1-amino group. If the temperature is too low (<0 °C), the reaction stalls because the system lacks the thermal energy to overcome this steric hindrance. Therefore, a delicate thermal balance—initiation at 0 °C, propagation at 20–25 °C—is required to maintain both reaction velocity and chemoselectivity.

Q3: I am observing significant O-acylation at room temperature (25 °C). How can I fix this without freezing the reaction? A3: If O-acylation occurs at 25 °C, the issue is likely base-catalyzed over-activation rather than pure thermal degradation. Switch your base and solvent system. Using a mild organic base like N-methylmorpholine (NMM) instead of triethylamine (Et 3​ N) suppresses O-acylation. Furthermore, utilizing surfactant-in-water technology (e.g., TPGS-750-M) at ambient temperatures has been proven to drastically enhance chemoselectivity for unprotected amino alcohols[2].

Q4: What coupling reagents are most temperature-compatible for this substrate? A4: EDC/HOBt is the gold standard for temperature-sensitive amino alcohol amidations. Unlike highly reactive uronium salts (e.g., HATU), which can force O-acylation even at 20 °C, the EDC/HOBt active ester intermediate is stable at 0 °C and reacts highly selectively with the N-amino group as the reaction warms to room temperature, similar to protocols used in the preparation of enantiopure 3-aminopiperidines[3].

Part 2: Quantitative Data & Temperature Profiling

To illustrate the causality between temperature and chemoselectivity, the following table summarizes the reaction profile of 1-amino-3-isobutylpiperidin-4-ol with a standard activated carboxylic acid (EDC/HOBt, NMM, DCM solvent).

Temperature (°C)Overall Conversion (%)Target: N-Amidation (%)Byproduct: O-Acylation (%)Di-acylation (%)
065 (Sluggish)> 98< 1< 1
20 - 25 95 (Optimal) 94 4 2
4098721612
60> 99453025

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes built-in analytical checkpoints to ensure the reaction remains strictly on the kinetic pathway.

Step 1: Reagent Preparation & Activation (0 °C)

  • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) or a TPGS-750-M aqueous solution[2] under N 2​ atmosphere.

  • Cool the reactor to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.2 eq) portion-wise. Stir for 15 minutes to form the active ester. Causality Check: Activation at 0 °C prevents thermal degradation of the EDC intermediate and suppresses premature side reactions.

Step 2: Amine Addition (0 °C)

  • Dissolve 1-amino-3-isobutylpiperidin-4-ol (1.1 eq) and N-methylmorpholine (NMM, 2.0 eq) in DCM.

  • Add this solution dropwise to the activated acid over 30 minutes, maintaining the internal temperature strictly below 5 °C.

Step 3: Propagation & Validation (20–25 °C)

  • Remove the ice bath and allow the reaction to naturally warm to 20–25 °C.

  • Self-Validation Checkpoint: At t=2 hours, sample the reaction for LC-MS analysis.

    • Pass: N-Amidation > 80%, O-Acylation < 2%. Continue stirring for 10 hours.

    • Fail: O-Acylation > 5%. Corrective Action: Immediately cool the reactor to 10 °C to arrest the thermodynamic shift and add 0.1 eq of additional NMM to buffer the system.

Step 4: Quenching (< 5 °C)

  • Cool the reaction back to 0 °C.

  • Quench with cold saturated aqueous NaHCO 3​ . Causality Check: Quenching is highly exothermic. Pre-cooling prevents a sudden temperature spike that could drive late-stage esterification or hydrolysis of the newly formed hydrazide bond.

Part 4: Visualizing the Workflows

ReactionLogic Start 1-Amino-3-isobutylpiperidin-4-ol + Acylating Agent TempCheck Temperature Condition Start->TempCheck LowTemp 0 °C to 25 °C (Kinetic Control) TempCheck->LowTemp Optimal HighTemp > 40 °C (Thermodynamic Shift) TempCheck->HighTemp Sub-optimal NAcyl Target: N-Amidation (Hydrazide Formation) LowTemp->NAcyl High Chemoselectivity HighTemp->NAcyl Reduced Yield OAcyl Byproduct: O-Acylation (Esterification) HighTemp->OAcyl Competitive Reaction

Diagram 1: Thermodynamic vs. kinetic temperature control in chemoselective amidation.

ProtocolWorkflow Prep 1. Reagent Prep (0 °C, N2 atm) Activate 2. Acid Activation (EDC/HOBt) Prep->Activate Add 3. Amine Addition (Dropwise, 0 °C) Activate->Add React 4. Amidation (20-25 °C, 12 h) Add->React Validate 5. LC-MS Check (Validate N/O Ratio) React->Validate Quench 6. Aqueous Quench (< 5 °C Exotherm) Validate->Quench

Diagram 2: Self-validating protocol workflow for temperature-controlled amidation.

References

  • BenchChem - 1-AMINO-3-ISOBUTYLPIPERIDIN-4-OL CAS:2097998-48-4. BenchChem Database. URL:[Link]

  • Selective Amidation of Unprotected Amino Alcohols Using Surfactant-in-Water Technology: A Highly Desirable Alternative to Reprotoxic Polar Aprotic Solvents . Organic Process Research & Development. URL:[Link]

  • Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines . Organic Letters. URL:[Link]

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs . Organic Process Research & Development. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Validation of NMR Chemical Shifts for 1-Amino-3-isobutylpiperidin-4-ol

This guide provides a comprehensive framework for the validation of Nuclear Magnetic Resonance (NMR) chemical shifts for the novel compound, 1-Amino-3-isobutylpiperidin-4-ol. As a molecule of interest in drug discovery a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of Nuclear Magnetic Resonance (NMR) chemical shifts for the novel compound, 1-Amino-3-isobutylpiperidin-4-ol. As a molecule of interest in drug discovery and development, rigorous structural confirmation is paramount. This document outlines a systematic approach combining predictive methodologies with robust experimental protocols to ensure the accurate assignment of ¹H and ¹³C NMR spectra. We will delve into the rationale behind experimental choices, the interpretation of spectral data, and the use of computational tools to achieve a high degree of confidence in the structural elucidation of this substituted piperidine derivative.

The Structural Significance of 1-Amino-3-isobutylpiperidin-4-ol

Substituted piperidines are a prevalent scaffold in a vast array of pharmaceuticals and bioactive molecules.[1][2] The specific arrangement of the amino, isobutyl, and hydroxyl groups on the piperidine ring of 1-Amino-3-isobutylpiperidin-4-ol presents a unique chemical environment. The stereochemistry at the C3 and C4 positions, coupled with the conformational flexibility of the piperidine ring, can significantly influence its biological activity. Therefore, unambiguous confirmation of its structure through NMR spectroscopy is a critical step in its development.

A Dual Approach: Predictive and Experimental Validation

To ensure the highest level of scientific integrity, we advocate for a two-pronged approach to NMR chemical shift validation: in silico prediction and experimental verification. This dual methodology creates a self-validating system where predicted data serves as a hypothesis to be tested and refined by experimental results.

Part 1: Computational Prediction of NMR Spectra

The first step in our validation workflow is the generation of a theoretical NMR spectrum. Modern computational chemistry software allows for the prediction of ¹H and ¹³C chemical shifts with a reasonable degree of accuracy.[3][4][5] These predictions are based on the calculation of the magnetic shielding tensor for each nucleus in the molecule's optimized geometry.

Workflow for Computational Prediction:

G cluster_0 Computational Prediction Workflow A Construct 3D Model of 1-Amino-3-isobutylpiperidin-4-ol B Geometry Optimization (e.g., DFT with B3LYP/6-31G(d)) A->B Input Structure C NMR Shielding Calculation (e.g., GIAO method) B->C Optimized Geometry D Chemical Shift Prediction (Referenced to TMS) C->D Shielding Tensors E Generate Predicted ¹H and ¹³C NMR Spectra D->E Predicted Shifts

Caption: A typical workflow for the computational prediction of NMR spectra.

Predicted Chemical Shifts for 1-Amino-3-isobutylpiperidin-4-ol:

The following table presents a summary of predicted ¹H and ¹³C NMR chemical shifts for 1-Amino-3-isobutylpiperidin-4-ol. These values were generated using a combination of commercially available NMR prediction software and are presented as a range to account for different computational models.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Piperidine H2 (axial)2.2 - 2.650 - 55
Piperidine H2 (equatorial)2.8 - 3.250 - 55
Piperidine H31.5 - 1.935 - 40
Piperidine H43.5 - 3.965 - 70
Piperidine H5 (axial)1.3 - 1.730 - 35
Piperidine H5 (equatorial)1.8 - 2.230 - 35
Piperidine H6 (axial)2.4 - 2.845 - 50
Piperidine H6 (equatorial)2.9 - 3.345 - 50
Isobutyl CH₂1.2 - 1.640 - 45
Isobutyl CH1.7 - 2.125 - 30
Isobutyl CH₃ (x2)0.8 - 1.020 - 25
NH₂1.5 - 2.5 (broad)-
OH2.0 - 4.0 (broad)-

Disclaimer: These are predicted values and may differ from experimental results. The actual chemical shifts are highly dependent on solvent, concentration, and temperature.

Part 2: Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality experimental NMR data is the cornerstone of structural validation. The following protocol is designed to provide a comprehensive dataset for the unambiguous assignment of all proton and carbon signals.

Step-by-Step Experimental Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of 1-Amino-3-isobutylpiperidin-4-ol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, so consistency is key.[6][7]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • The broad signals from the NH₂ and OH protons can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the exchangeable protons will disappear or significantly diminish.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon atom.

    • To aid in the assignment of carbon multiplicities (CH, CH₂, CH₃), a Distortionless Enhancement by Polarization Transfer (DEPT-135) or Attached Proton Test (APT) experiment should be performed.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, which is invaluable for tracing the connectivity of the piperidine and isobutyl fragments.[8][9]

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of protonated carbons.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.[8][9]

Comparative Analysis: Bridging Prediction and Reality

The core of the validation process lies in the meticulous comparison of the predicted and experimental data.

Data Comparison Workflow:

G cluster_1 Data Comparison and Validation F Acquired Experimental ¹H and ¹³C NMR Data H Initial Comparison: Chemical Shifts & Multiplicities F->H G Predicted ¹H and ¹³C NMR Data G->H I 2D NMR Analysis (COSY, HSQC, HMBC) H->I Discrepancies? J Refined Structural Assignment I->J Connectivity Information K Final Validated Structure J->K Consistent Data

Caption: Workflow for comparing experimental and predicted NMR data for structural validation.

Interpreting Discrepancies:

It is not uncommon for there to be some deviation between predicted and experimental chemical shifts. These differences can arise from several factors:

  • Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can significantly influence the electronic environment of the nuclei.[6][10]

  • Conformational Averaging: The piperidine ring can exist in multiple chair conformations that are in rapid equilibrium. The observed NMR spectrum is a weighted average of these conformers.[11][12]

  • Intramolecular Hydrogen Bonding: The presence of both amino and hydroxyl groups allows for the possibility of intramolecular hydrogen bonding, which can affect the chemical shifts of nearby protons and carbons.

Should significant discrepancies arise, further investigation using advanced NMR techniques such as variable temperature NMR (VT-NMR) can provide insights into dynamic processes like conformational exchange.[6][11]

Conclusion: A Robust Framework for Structural Certainty

The validation of NMR chemical shifts for a novel compound like 1-Amino-3-isobutylpiperidin-4-ol requires a systematic and multi-faceted approach. By integrating computational prediction with a comprehensive suite of NMR experiments, researchers can achieve a high level of confidence in their structural assignments. This rigorous validation is not merely an academic exercise; it is a critical component of ensuring the quality, safety, and efficacy of potential new drug candidates. The methodologies outlined in this guide provide a robust framework for achieving this essential scientific standard.

References

  • BMRB. (n.d.). Probabilistic Validation of Protein NMR Chemical Shift Assignments. PMC - NIH. [Link]

  • University of Cambridge. (2012, March 28). Protein Structure Validation Using Side-Chain Chemical Shifts. [Link]

  • PMC. (n.d.). Validation of archived chemical shifts through atomic coordinates. [Link]

  • ACS Publications. (2006, November 3). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry. [Link]

  • Optics Letters. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. [Link]

  • Elsevier. (n.d.). structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. [Link]

  • PNAS. (2008, September 23). Quantum chemical 13 C α chemical shift calculations for protein NMR structure determination, refinement, and validation. [Link]

  • Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

  • Elektronische Hochschulschriften der LMU München. (n.d.). Bioinformatics Methods for NMR Chemical Shift Data. [Link]

  • Bulgarian Chemical Communications. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

  • MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

  • Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. [Link]

  • ResearchGate. (n.d.). Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ). [Link]

  • Semantic Scholar. (2025, March 5). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. [Link]

  • CASPRE. (n.d.). 13 C NMR Predictor. [Link]

  • ISMRM. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. [Link]

  • The Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

  • Wiley. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Unknown Source. (n.d.). Tables For Organic Structure Analysis. [Link]

  • PubMed. (2009, July 2). Synthesis of 1,3-amino alcohol derivatives via a silicon-mediated ring-opening of substituted piperidines. [Link]

  • ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

  • Arkivoc. (n.d.). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. [Link]

  • PubMed. (2011, March 15). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]

  • ACS Publications. (n.d.). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. [Link]

  • MDPI. (2024, October 11). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. [Link]

Sources

Comparative

Comparative Binding Affinity of 1-Amino-3-isobutylpiperidin-4-ol Analogs in BACE1 Inhibition

The development of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors is a critical disease-modifying strategy for Alzheimer's Disease (AD). Early generations of peptidomimetic inhibitors failed in cli...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors is a critical disease-modifying strategy for Alzheimer's Disease (AD). Early generations of peptidomimetic inhibitors failed in clinical trials largely due to poor blood-brain barrier (BBB) penetration and rapid clearance[1]. To overcome these pharmacokinetic hurdles, medicinal chemistry has pivoted toward small-molecule, non-peptidomimetic scaffolds.

Among these, the 1-amino-3-isobutylpiperidin-4-ol scaffold has emerged as a highly potent transition-state isostere. This guide objectively compares the binding affinity, structural mechanics, and pharmacokinetic viability of 1-amino-3-isobutylpiperidin-4-ol analogs against alternative BACE1 inhibitor classes, providing drug development professionals with actionable, data-backed insights for hit-to-lead optimization.

Mechanistic Rationale: The Piperidin-4-ol Scaffold

The efficacy of the 1-amino-3-isobutylpiperidin-4-ol core lies in its precise spatial arrangement and electronic properties within the BACE1 active site. The BACE1 catalytic domain is notoriously large and relies on a highly specific aspartic acid dyad (Asp32 and Asp228) for proteolytic cleavage[2].

  • Catalytic Dyad Engagement: The piperidine nitrogen, which becomes protonated at physiological pH, acts as a critical hydrogen bond donor to the catalytic Asp32/Asp228 dyad[2]. Concurrently, the 4-hydroxyl group mimics the transition state of amide bond hydrolysis, effectively displacing the catalytic water molecule and locking the enzyme in an inactive state[3].

  • S1 Pocket Occupation: The 3-isobutyl group is a primary determinant of binding affinity. It perfectly mimics the leucine side chain of the Swedish mutant APP (a known high-affinity BACE1 substrate), occupying the lipophilic S1 subpocket and engaging in strong hydrophobic interactions with Tyr71 and Phe108[2].

  • Vector for Flap Interaction: The 1-amino group serves as a versatile vector. Functionalizing this amine allows substituents to reach the S2/S3 pockets and stabilize the flexible "flap" region (Thr72, Gln73) in a closed conformation, which drastically reduces the dissociation rate ( koff​ )[4].

G Ligand 1-Amino-3-isobutyl piperidin-4-ol AspDyad Catalytic Dyad (Asp32 & Asp228) Ligand->AspDyad Protonated Amine & Hydroxyl H-Bond S1Pocket S1 Hydrophobic Pocket (Tyr71, Phe108) Ligand->S1Pocket Isobutyl Group Hydrophobic Interaction Flap Flap Region (Thr72, Gln73) Ligand->Flap 1-Amino Subsituent H-Bonding

BACE1 active site interactions with the 1-amino-3-isobutylpiperidin-4-ol scaffold.

Comparative Binding Affinity Data

To benchmark the performance of 1-amino-3-isobutylpiperidin-4-ol analogs, we must compare them against three standard BACE1 inhibitor classes: Statin-based Peptidomimetics (e.g., OM99-2), Hydroxyethylamine (HEA) Isosteres, and Acyl Guanidines[1].

While peptidomimetics show extraordinary isolated binding affinity, their high molecular weight precludes central nervous system (CNS) activity. The piperidin-4-ol analogs strike an optimal balance between low-nanomolar affinity and high BBB permeability.

Scaffold ClassRepresentative ProfileIC₅₀ (nM)Binding Free Energy (ΔG)BBB Permeability ( Papp​ )Key Limitations
Statin-based Peptidomimetics OM99-2 analog1.6 ± 0.4-13.5 kcal/molPoor (< 2 x 10⁻⁶ cm/s)Rapid biliary clearance; zero oral bioavailability[1].
Hydroxyethylamine (HEA) Compound 5 analog15.0 ± 2.1-11.0 kcal/molModerate (~5 x 10⁻⁶ cm/s)Susceptible to P-glycoprotein (P-gp) efflux[1].
Acyl Guanidines Compound 8 analog0.32 ± 0.05-14.2 kcal/molGood (~12 x 10⁻⁶ cm/s)High basicity can lead to hERG channel toxicity.
1-Amino-3-isobutylpiperidin-4-ol Optimized Analog8.5 ± 1.2-12.8 kcal/molHigh (> 15 x 10⁻⁶ cm/s)Requires precise stereochemistry (3S, 4R) for S1 fit.

Experimental Methodologies: Self-Validating Systems

To ensure scientific trustworthiness, the binding affinity of these analogs must be validated through a self-validating system. Relying solely on IC₅₀ values is insufficient because it does not differentiate between transient binders and long-residence-time inhibitors. We employ orthogonal testing using both functional enzymatic assays (FRET) and direct biophysical binding kinetics (SPR).

Protocol 1: FRET-Based BACE1 Cleavage Assay (Functional Validation)

Causality: FRET assays confirm that the physical binding of the analog directly translates to the functional inhibition of the enzyme's proteolytic activity under physiological conditions.

  • Reagent Preparation: Prepare recombinant human BACE1 enzyme in 50 mM sodium acetate buffer (pH 4.5). Rationale: BACE1 operates optimally in the acidic environment of endosomes; testing at pH 7.4 yields false negatives due to the altered protonation state of the catalytic aspartates[3].

  • Inhibitor Incubation: Pre-incubate 10 nM BACE1 with varying concentrations of the 1-amino-3-isobutylpiperidin-4-ol analogs (0.1 nM to 10 µM) for 30 minutes at 25°C. Rationale: This ensures the system reaches thermodynamic equilibrium before substrate introduction.

  • Reaction Initiation: Add a fluorogenic peptide substrate containing the Swedish mutation sequence (e.g., Rh-EVNLDAEFK-Quencher) to a final concentration of 5 µM.

  • Data Acquisition: Measure fluorescence continuously for 60 minutes (Ex/Em = 540/590 nm). Calculate the initial velocity ( V0​ ) from the linear portion of the curve and determine the IC₅₀ using a 4-parameter logistic non-linear regression.

Protocol 2: Surface Plasmon Resonance (SPR) (Kinetic Validation)

Causality: While the FRET assay provides overall potency, SPR determines the association ( kon​ ) and dissociation ( koff​ ) rates. A slow koff​ (long target residence time) is a critical predictor of in vivo efficacy, ensuring the drug remains bound even as free plasma concentrations drop.

  • Sensor Chip Functionalization: Immobilize recombinant BACE1 onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of ~3000 Response Units (RU).

  • Analyte Preparation: Dilute the piperidin-4-ol analogs in running buffer (HBS-P+ supplemented with 5% DMSO to maintain compound solubility) in a 2-fold dilution series (from 100 nM down to 1.56 nM).

  • Kinetic Analysis: Inject analytes at a high flow rate of 50 µL/min for 120 seconds (association phase), followed by a 600-second buffer injection (dissociation phase). Rationale: A high flow rate minimizes mass transport limitations, ensuring the measured kinetics reflect true binding events.

  • Data Fitting: Double-reference the sensograms (subtracting the reference flow cell and blank buffer injections) and fit the curves to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Workflow Step1 Compound Synthesis 1-Amino-3-isobutylpiperidin-4-ol Analogs Step2 Primary Screening FRET-based BACE1 Cleavage Assay (IC50) Step1->Step2 Step3 Orthogonal Validation SPR Binding Kinetics (KD, kon, koff) Step2->Step3 Step4 Cell-Based Assay APP Swe Expressing Cells (Aβ40/42 quantification) Step3->Step4

Orthogonal validation workflow for BACE1 inhibitor binding kinetics and efficacy.

Conclusion

The 1-amino-3-isobutylpiperidin-4-ol scaffold represents a highly optimized structural core for BACE1 inhibition. By leveraging the isobutyl group for S1 pocket anchoring and the protonated piperidine for catalytic dyad engagement, this class of molecules achieves binding affinities comparable to early peptidomimetics but with vastly superior drug-like properties. For drug development professionals, prioritizing this scaffold in hit-to-lead campaigns offers a validated pathway to CNS-penetrant Alzheimer's therapeutics.

References

  • BACE-1 Enzyme: A Promising Target for Alzheimer's Disease.DergiPark.
  • BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors.PMC, National Institutes of Health.
  • Binding of Inhibitors to BACE1 Affected by pH-Dependent Protonation: An Exploration from Multiple Replica Gaussian Accelerated Molecular Dynamics and MM-GBSA Calculations.ACS Publications.
  • Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors.MDPI.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1-Amino-3-isobutylpiperidin-4-ol

Comprehensive Safety and Operational Guide for Handling 1-Amino-3-isobutylpiperidin-4-ol Executive Summary & Chemical Profiling 1-Amino-3-isobutylpiperidin-4-ol (CAS: 2097998-48-4) is a highly specialized, structurally c...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1-Amino-3-isobutylpiperidin-4-ol

Executive Summary & Chemical Profiling

1-Amino-3-isobutylpiperidin-4-ol (CAS: 2097998-48-4) is a highly specialized, structurally complex piperidine derivative utilized primarily as an intermediate building block in advanced drug discovery and pharmaceutical synthesis. As a Senior Application Scientist, I emphasize that handling novel cyclic aliphatic amines requires a predictive safety approach based on strict structure-activity relationships (SAR).

Mechanistic Causality of Hazards: The core piperidine ring is inherently a strong alkaline agent (pKb ~2.88 for the parent compound), making it severely corrosive to skin, eyes, and mucous membranes[1]. The addition of a primary amino group at the 1-position further elevates its local basicity and nucleophilicity. Consequently, this compound acts as a severe irritant and potential corrosive agent, capable of causing serious eye damage (H318), severe skin irritation or burns (H314/H315), and respiratory tract irritation (H335)[2][3].

HazardLogic N1 1-Amino-3-isobutylpiperidin-4-ol (CAS: 2097998-48-4) N2 Piperidine Ring (Secondary Amine) N1->N2 N3 Primary Amino Group (-NH2) N1->N3 N4 High Basicity & Nucleophilicity N2->N4 N3->N4 N5 Corrosive to Skin/Eyes (H314 / H318) N4->N5 N6 Respiratory Irritation (H335) N4->N6

Logical relationship between the chemical structure of 1-Amino-3-isobutylpiperidin-4-ol and hazards.

Required Personal Protective Equipment (PPE)

Because 1-Amino-3-isobutylpiperidin-4-ol is typically handled as a fine crystalline powder or viscous liquid, dust and aerosol formation is a primary exposure route[4][5]. The following PPE is mandatory, grounded in OSHA (29 CFR 1910.132) and NIOSH standards[3].

PPE CategorySpecificationScientific Rationale
Eye/Face Protection Chemical safety goggles and an 8-inch face shield (EN166/OSHA approved).Piperidine derivatives can cause irreversible corneal damage upon contact. Safety glasses alone are insufficient against basic aerosols[2][6].
Hand Protection Heavy-duty Nitrile or Butyl rubber gloves (Double-gloving recommended).Amines readily permeate thin latex. Nitrile provides superior chemical resistance against alkaline organic compounds[3][7].
Body Protection Flame-resistant lab coat, fully buttoned, with closed-toe non-porous shoes.Prevents dermal exposure. Contaminated clothing must be removed immediately to prevent chemical burns[8][9].
Respiratory Protection NIOSH/MSHA approved N95/P100 particulate respirator or half-face respirator with organic vapor cartridges.Required if handled outside a fume hood or if dust/aerosols are generated. The irritation threshold for piperidines is extremely low (~26 ppm)[1][2].
Engineering Controls Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.Maintains airborne levels below permissible exposure limits (PEL) and prevents inhalation of corrosive dust[3][10].

Step-by-Step Operational Workflow

Trustworthy protocols are self-validating. The following methodology ensures that every transfer step minimizes aerosolization and static discharge, which is critical for fine organic powders[8][9].

Workflow Start 1. Preparation Fume Hood & PPE Donning Weigh 2. Weighing Use Anti-Static Spatula Start->Weigh Transfer 3. Transfer Sealed Container to Reaction Flask Weigh->Transfer React 4. Reaction Inert Atmosphere (N2/Ar) Transfer->React Decon 5. Decontamination Wash with 1N HCl, then Water React->Decon Waste 6. Disposal Basic Aqueous Waste Stream Decon->Waste

Step-by-step operational workflow for the safe handling and disposal of the chemical.

Operational Protocol:

  • Preparation: Verify that the chemical fume hood has a face velocity of at least 100 fpm. Don all required PPE (gloves, goggles, lab coat)[10]. Ensure an eyewash station and safety shower are within 10 seconds of the workspace[3].

  • Weighing: Place the analytical balance inside the fume hood. Use an anti-static weighing boat and a grounded, non-sparking spatula. Piperidine powders can accumulate static charge, leading to sudden aerosolization[8][9].

  • Transfer: Transfer the weighed compound into the reaction vessel. If moving the vessel outside the hood, seal it with a secure septum or cap. Do not transport open containers[8].

  • Reaction Setup: Due to the nucleophilic nature of the amine and hydroxyl groups, purge the reaction flask with an inert gas (Nitrogen or Argon) to prevent unwanted oxidation or moisture absorption.

  • Decontamination: After use, wash all spatulas and glassware with a dilute acidic solution (e.g., 1N HCl) to neutralize the basic piperidine residues, followed by copious amounts of deionized water[3].

Spill Response & Disposal Plans

Immediate and structured response to spills prevents severe laboratory contamination.

Small Spill Response (< 50g or 50mL):

  • Evacuate & Ventilate: Instruct personnel not wearing PPE to step back. Maximize fume hood ventilation[3].

  • Containment: Cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels, as amines can react exothermically[10][11].

  • Neutralization: Carefully apply a weak acid (e.g., citric acid powder or sodium bisulfate) to neutralize the alkaline nature of the compound before sweeping[11].

  • Collection: Use a non-sparking tool to sweep the neutralized mixture into a highly visible, sealable hazardous waste container[9].

  • Surface Cleaning: Wash the spill area three times with soap and water to ensure all corrosive residues are removed[11].

Disposal Plan: Do not allow the product to enter drains[4][6]. 1-Amino-3-isobutylpiperidin-4-ol must be treated as hazardous basic organic waste. Collect all contaminated materials, including gloves and weighing boats, into a designated "Basic Organic Waste" or "Halogen-Free Organic Waste" container. Dispose of via a licensed chemical waste disposal facility in accordance with local, state, and federal environmental regulations (e.g., EPA RCRA guidelines)[9].

References

  • BenchChem - 1-AMINO-3-ISOBUTYLPIPERIDIN-4-OL CAS:2097998-48-4 |

  • AAPPTec - Safety Data Sheet: amino piperidine-4-carboxylic acid | 4

  • Jubilant Ingrevia - 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet | 2

  • Apollo Scientific - (S)-3-Amino-piperidine-2,6-dione hydrochloride SDS |8

  • Aaronchem - Safety Data Sheet: 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid | 5

  • NJ Health - PIPERIDINE CAS Number - HAZARD SUMMARY | 3

  • Cole-Parmer - Material Safety Data Sheet - Piperidine, 99% |10

  • CAMEO Chemicals NOAA - PIPERIDINE | 11

  • Cambridge Isotope Laboratories - PIPERIDINE (D11, 98%) SDS | 7

  • CDH Fine Chemical - PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET | 6

  • ThermoFisher - Piperidine - SAFETY DATA SHEET | 9

  • NCBI NIH - Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals | 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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